molecular formula C11H7BrF3NO3S2 B265888 5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide

5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide

Cat. No. B265888
M. Wt: 402.2 g/mol
InChI Key: ODGFQBUZZUTGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound is a sulfonamide derivative that contains a bromine atom, a trifluoromethoxy group, and a thiophene ring.

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. The compound has also been shown to have anti-inflammatory properties by inhibiting the production of certain cytokines and chemokines.
Biochemical and Physiological Effects:
5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes and proteins. The compound has also been shown to have antibacterial properties.

Advantages and Limitations for Lab Experiments

The advantages of using 5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide in lab experiments include its high yield, relatively straightforward synthesis method, and potential therapeutic applications. The limitations of using the compound include its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer. Another direction is to study the compound's mechanism of action in more detail. Additionally, future research could focus on improving the compound's solubility and reducing its potential toxicity.

Synthesis Methods

The synthesis of 5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide involves the reaction of 4-(trifluoromethoxy)aniline with 5-bromo-2-chlorothiophene in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with sulfamide to form the final product. The yield of the product is typically high, and the synthesis method is relatively straightforward.

Scientific Research Applications

5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been tested in vitro and in vivo for its effectiveness against various types of cancer, including breast cancer, lung cancer, and colorectal cancer.

properties

Product Name

5-bromo-N-[4-(trifluoromethoxy)phenyl]-2-thiophenesulfonamide

Molecular Formula

C11H7BrF3NO3S2

Molecular Weight

402.2 g/mol

IUPAC Name

5-bromo-N-[4-(trifluoromethoxy)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H7BrF3NO3S2/c12-9-5-6-10(20-9)21(17,18)16-7-1-3-8(4-2-7)19-11(13,14)15/h1-6,16H

InChI Key

ODGFQBUZZUTGOC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Br)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(S2)Br)OC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.